2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H18BrN3O2 and a molecular weight of 448.31 . This compound is characterized by its unique structure, which includes a quinoline core substituted with bromine and phenyl groups, linked to a phenoxy group and an acetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Phenoxy Linkage: The phenoxy group is attached through a nucleophilic substitution reaction.
Acetohydrazide Formation: The final step involves the condensation of the phenoxy-substituted quinoline with acetohydrazide under acidic or basic conditions.
Chemical Reactions Analysis
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Condensation: The acetohydrazide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in cellular processes, such as DNA topoisomerases and kinases.
DNA Intercalation: The quinoline core allows the compound to intercalate into DNA, disrupting DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
4-(6-bromo-4-phenyl-quinolin-2-yl)-phenol: This compound shares the quinoline core and bromine substitution but lacks the acetohydrazide moiety.
6-bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one: This compound has a similar quinoline core with bromine and phenyl substitutions but differs in the presence of an acryloyl group.
4-chloro-2-((4-phenyl-quinolin-8-ylimino)-methyl)-phenol: This compound has a similar structure but with a chloro substitution and an imino linkage.
These comparisons highlight the uniqueness of 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide in terms of its specific substitutions and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C32H26BrN3O4 |
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Molecular Weight |
596.5 g/mol |
IUPAC Name |
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C32H26BrN3O4/c1-38-26-14-10-23(31(17-26)39-2)19-34-36-32(37)20-40-25-12-8-22(9-13-25)30-18-27(21-6-4-3-5-7-21)28-16-24(33)11-15-29(28)35-30/h3-19H,20H2,1-2H3,(H,36,37)/b34-19+ |
InChI Key |
JQVWHWCFGQXWGZ-ALQBTCKLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C5=CC=CC=C5)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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